REACTION_CXSMILES
|
N([CH:4]([NH2:16])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[C:7]([F:15])[CH:6]=1)=[N+]=[N-].[CH3:17]O>>[F:15][C:7]1[CH:6]=[C:5]([CH:4]([NH2:16])[CH3:17])[CH:10]=[CH:9][C:8]=1[C:11]([F:12])([F:13])[F:14]
|
Name
|
C-Azido-C-(3-fluoro-4-trifluoromethyl-phenyl)-methylamine
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C1=CC(=C(C=C1)C(F)(F)F)F)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at r.t. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen atmosphere before catalytic amount of Pd/C
|
Type
|
ADDITION
|
Details
|
was added to the flask
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen before the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a celite pad
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the crude product was purified on a colon (silica, CH2Cl2 followed by CH2Cl2/MeOH, 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C(F)(F)F)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |